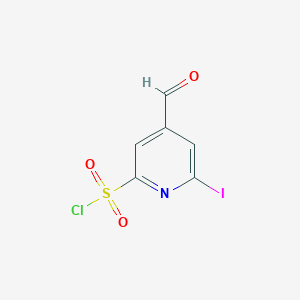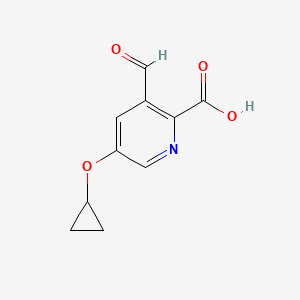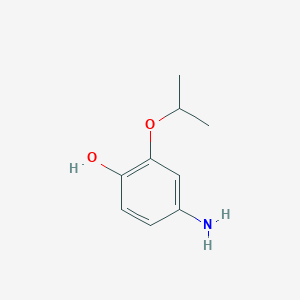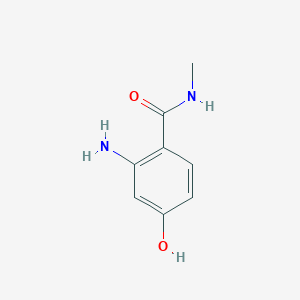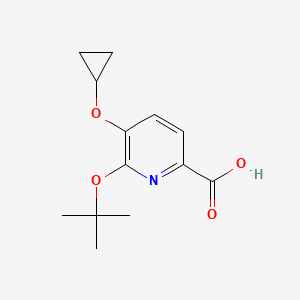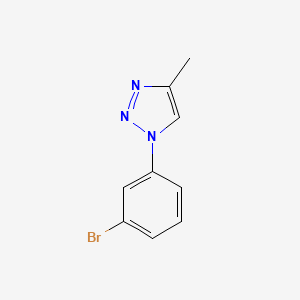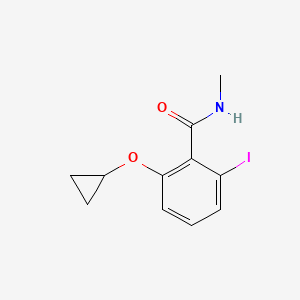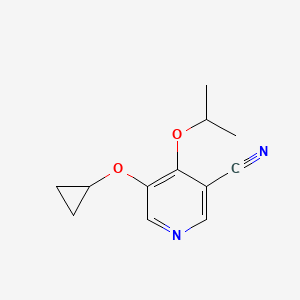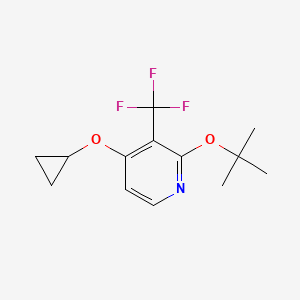
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the tert-butyl and cyclopropoxy groups. The bromination step typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used. Conditions include the use of a base and a suitable solvent under inert atmosphere.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-tert-butyl-2-cyclopropoxybenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom’s reactivity plays a key role, facilitating various substitution and coupling reactions. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and stability, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
1-Bromo-3-tert-butylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-4-tert-butylbenzene: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and applications.
tert-Butyl bromide: A simpler compound used as a standard reagent in organic synthesis, lacking the aromatic ring and cyclopropoxy group.
Uniqueness: 1-Bromo-3-tert-butyl-2-cyclopropoxybenzene’s unique combination of functional groups makes it a versatile compound with distinct reactivity and applications. The presence of the cyclopropoxy group adds steric hindrance, influencing its behavior in chemical reactions and making it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)10-5-4-6-11(14)12(10)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
BDLJXZBWXXUAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


